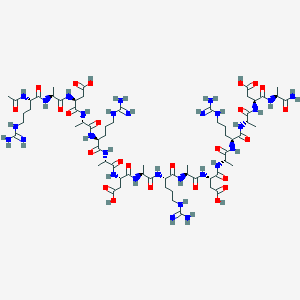
4,6-Dimethyl-2-mercaptopyrimidine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-mercaptopyrimidine hydrate is a chemical compound known for its unique structural properties and versatile applications. It is a white to pale yellow solid that is slightly soluble in water but readily soluble in most organic solvents . This compound is primarily used in various scientific and industrial applications due to its ability to interact with metals and other chemical entities.
Métodos De Preparación
The synthesis of 4,6-Dimethyl-2-mercaptopyrimidine hydrate typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with thiol compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of advanced techniques such as field emission scanning electron microscopy (FE-SEM) and X-ray diffraction (XRD) to monitor the synthesis process and ensure product quality .
Análisis De Reacciones Químicas
4,6-Dimethyl-2-mercaptopyrimidine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly with halogens and other reactive groups.
Common reagents used in these reactions include polyethylene glycol (PEG), bis(3-sulfopropyl)disulfide (SPS), and chloride ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-mercaptopyrimidine hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical assays and reactions.
Biology: This compound is employed in studies involving cellular adhesion and thrombosis inhibition.
Industry: It is used as a leveler in electroplating processes, particularly for copper filling in microvias.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-mercaptopyrimidine hydrate involves its interaction with metal surfaces and other chemical entities. Quantum chemical calculations and molecular dynamics simulations have shown that this compound adsorbs onto metal surfaces, inhibiting deposition and promoting uniformity . This interaction is crucial in applications such as electroplating, where it helps achieve smooth and even coatings.
Comparación Con Compuestos Similares
4,6-Dimethyl-2-mercaptopyrimidine hydrate can be compared with other similar compounds such as:
- 2-Mercapto-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinethiol
- 4,6-Dimethylpyrimidine-2-thione
These compounds share similar structural features but differ in their specific applications and reactivity. The unique properties of this compound, such as its ability to act as a leveler in electroplating, set it apart from its counterparts .
Propiedades
Fórmula molecular |
C6H10N2OS |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
4,6-dimethyl-1H-pyrimidine-2-thione;hydrate |
InChI |
InChI=1S/C6H8N2S.H2O/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H2 |
Clave InChI |
GERSAQHDKAUGCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=S)N1)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



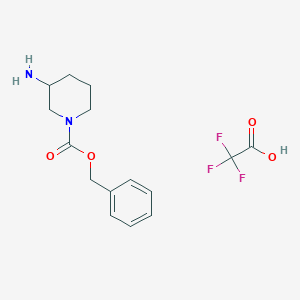
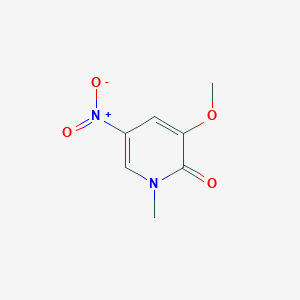
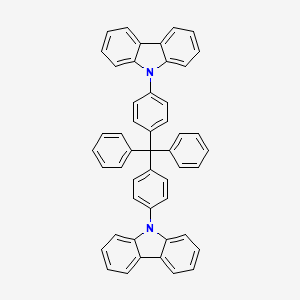
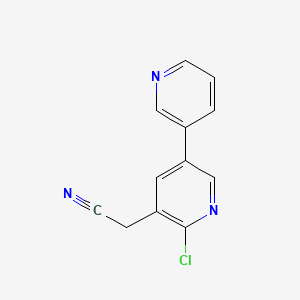
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)

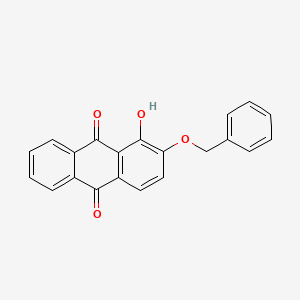
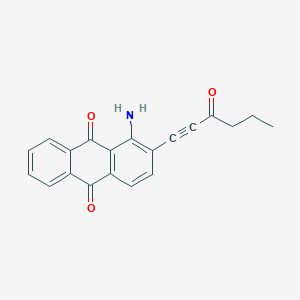
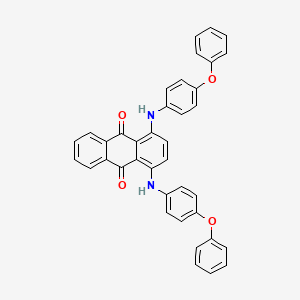
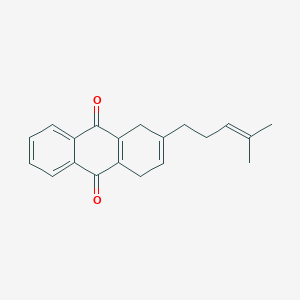
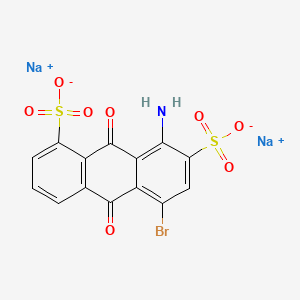
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
